molecular formula C20H17FN4O2 B2478673 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide CAS No. 1209167-71-4

1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B2478673
CAS No.: 1209167-71-4
M. Wt: 364.38
InChI Key: ALSXZGSSRBFYCY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzoylpyrazoles These compounds are known for their aromatic structures containing a benzoyl group substituted with a pyrazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various biological processes, including cell growth and differentiation .

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context, thereby modulating the receptor’s activity.

Biochemical Pathways

While the exact biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred that the compound likely influences pathways related to ERα. ERα is known to play a crucial role in the regulation of gene transcription. When activated, it can bind to estrogen response elements in DNA, leading to the transcription of target genes that are involved in cell growth and differentiation .

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability, as fluorinated compounds are known to have greater stability than their non-fluorinated counterparts .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be dependent on its interaction with ERα. Given ERα’s role in cell growth and differentiation, the compound could potentially influence these processes. The exact effects would likely depend on the specific cellular context and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the presence of other signaling molecules could modulate the compound’s effects. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interaction with ERα .

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step reactions. One common method includes the formation of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide include other benzoylpyrazoles and fluorinated pyrazoles. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a pyrazole ring, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c21-15-3-7-17(8-4-15)25-12-14(11-19(25)26)20(27)23-16-5-1-13(2-6-16)18-9-10-22-24-18/h1-10,14H,11-12H2,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSXZGSSRBFYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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